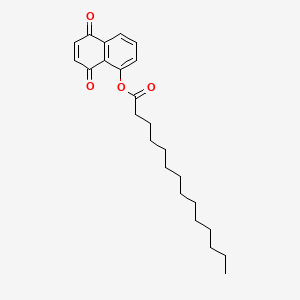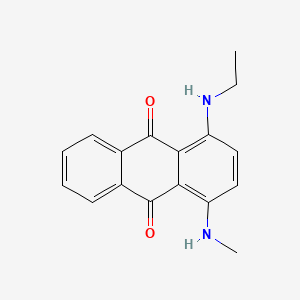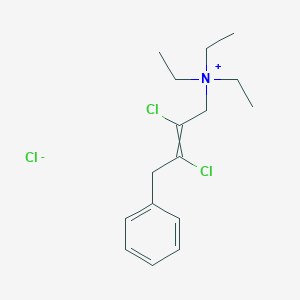![molecular formula C19H20N2O B14500359 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile CAS No. 64240-69-3](/img/structure/B14500359.png)
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of a benzonitrile group attached to a phenyl ring, which is further substituted with a 2-methylbutoxy group and a methylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate aldehyde: The starting material, 4-(2-methylbutoxy)benzaldehyde, is synthesized through the reaction of 4-hydroxybenzaldehyde with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.
Condensation reaction: The intermediate aldehyde is then subjected to a condensation reaction with 4-aminobenzonitrile in the presence of an acid catalyst, such as acetic acid, to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-{[4-(2-Methoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Ethoxyphenyl]methylidene}amino]benzonitrile
- 4-[(E)-{[4-(2-Propoxyphenyl]methylidene}amino]benzonitrile
Uniqueness
4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile is unique due to the presence of the 2-methylbutoxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64240-69-3 |
|---|---|
Fórmula molecular |
C19H20N2O |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-[[4-(2-methylbutoxy)phenyl]methylideneamino]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-3-15(2)14-22-19-10-6-17(7-11-19)13-21-18-8-4-16(12-20)5-9-18/h4-11,13,15H,3,14H2,1-2H3 |
Clave InChI |
UUZOCYXWUSKSTC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


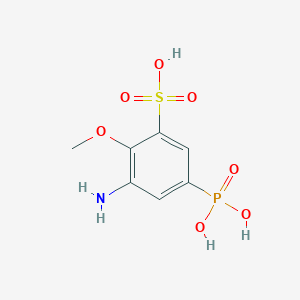
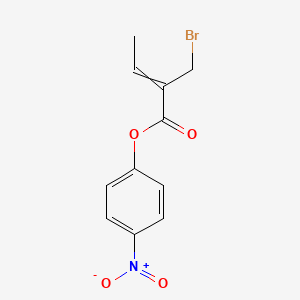
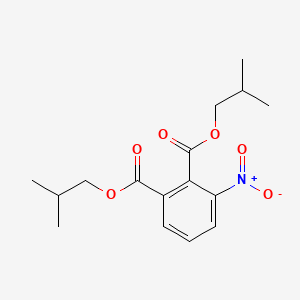
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
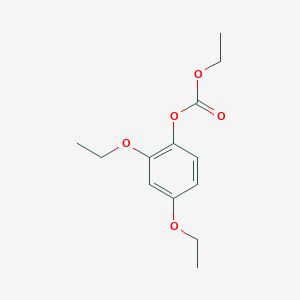
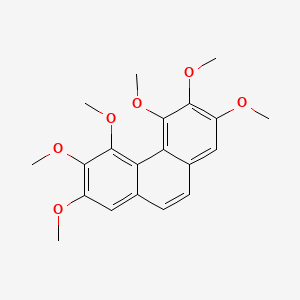

![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)

